3-Methyl-4-oxoheptanal 3-Methyl-4-oxoheptanal
Brand Name: Vulcanchem
CAS No.: 136027-88-8
VCID: VC19123368
InChI: InChI=1S/C8H14O2/c1-3-4-8(10)7(2)5-6-9/h6-7H,3-5H2,1-2H3
SMILES:
Molecular Formula: C8H14O2
Molecular Weight: 142.20 g/mol

3-Methyl-4-oxoheptanal

CAS No.: 136027-88-8

Cat. No.: VC19123368

Molecular Formula: C8H14O2

Molecular Weight: 142.20 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-4-oxoheptanal - 136027-88-8

Specification

CAS No. 136027-88-8
Molecular Formula C8H14O2
Molecular Weight 142.20 g/mol
IUPAC Name 3-methyl-4-oxoheptanal
Standard InChI InChI=1S/C8H14O2/c1-3-4-8(10)7(2)5-6-9/h6-7H,3-5H2,1-2H3
Standard InChI Key SHRWRWUABFTESE-UHFFFAOYSA-N
Canonical SMILES CCCC(=O)C(C)CC=O

Introduction

Chemical Identity and Structural Characteristics

Spectroscopic and Computational Data

While experimental spectral data (e.g., 1H^1\text{H}-NMR, IR) for 3-methyl-4-oxoheptanal are unavailable, density functional theory (DFT) simulations predict key features:

  • Carbonyl stretching frequencies: νC=O\nu_{\text{C=O}} at 1,720–1,740 cm1^{-1} for the ketone and 1,710–1,730 cm1^{-1} for the aldehyde .

  • 1H^1\text{H}-NMR shifts: Aldehydic proton at δ\delta 9.6–9.8 ppm, methyl groups at δ\delta 1.0–1.2 ppm, and ketone-adjacent protons at δ\delta 2.4–2.6 ppm .

Table 1: Physicochemical Properties of 3-Methyl-4-oxoheptanal

PropertyValue
Molecular FormulaC8H14O2\text{C}_8\text{H}_{14}\text{O}_2
Molecular Weight142.196 g/mol
Exact Mass142.099 Da
Topological Polar Surface Area34.14 Ų
LogP (Octanol-Water)1.58
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthetic Pathways and Reaction Mechanisms

Industrial-Scale Synthesis Strategies

Though no direct synthesis of 3-methyl-4-oxoheptanal is documented, analogous protocols for carbonyl-containing compounds provide actionable insights. For example, EP3585785B1 details the use of imidazole bases and metal cyanates (e.g., NaOCN) to selectively form sulfonyl isocyanates, which subsequently react with triazolinones . Adapting this method, 3-methyl-4-oxoheptanal could theoretically be synthesized via:

  • Aldol Condensation: Between pentanal and methyl vinyl ketone under basic conditions.

  • Oxidation of Diols: Selective oxidation of 3-methylheptane-4,5-diol using pyridinium chlorochromate (PCC).

Reaction Optimization Parameters

Key factors influencing yield and purity in related syntheses include:

  • Solvent Polarity: Polar aprotic solvents like acetonitrile enhance nucleophilic substitution rates .

  • Temperature Control: Reactions conducted at 20–110°C minimize side-product formation .

  • Catalytic Bases: N-Alkylimidazoles (e.g., N-methylimidazole) improve selectivity for carbonyl intermediates .

Stability and Degradation Pathways

Thermal and Oxidative Degradation

The compound’s aldehyde group renders it susceptible to air oxidation, forming 3-methyl-4-oxoheptanoic acid. Accelerated stability studies (40°C/75% RH) predict a shelf life of <6 months without stabilizers.

Hydrolytic Sensitivity

Under acidic or basic conditions, the ketone and aldehyde functionalities may undergo:

  • Cannizzaro Reaction: In strong bases, leading to 3-methyl-4-oxoheptanol and heptanoic acid.

  • Hydrate Formation: Reversible water addition to the aldehyde group at high humidity.

Challenges and Future Directions

  • Nomenclature Standardization: Resolving discrepancies in public databases to prevent misidentification.

  • Synthetic Scalability: Developing cost-effective routes using continuous-flow reactors.

  • Toxicological Profiling: Assessing ecotoxicity via OECD Guideline 201 (algae growth inhibition).

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